molecular formula C12H16O4 B8640087 methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No. B8640087
M. Wt: 224.25 g/mol
InChI Key: DIXVAQSVTSCKEM-UHFFFAOYSA-N
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Patent
US07192982B2

Procedure details

The title compound was prepared from 3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester (example 375, Step 3) via the same procedure used for the preparation of 3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester (Example 291, Step 4) to produce a yellow oil. MS (ES) for C12H16O4 [M+H]+: 225.2, [M+NH4]+: 242.2, [M+Na]+: 247.2.
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]CC2C=CC=CC=2)=[CH:8][CH:7]=1.COC(=O)C(OC)CC1C=CC=C(O)C=1>>[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
Step Two
Name
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1=CC(=CC=C1)O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a yellow oil

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC1=CC=C(C=C1)O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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